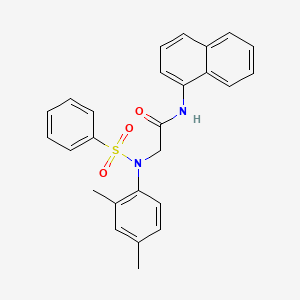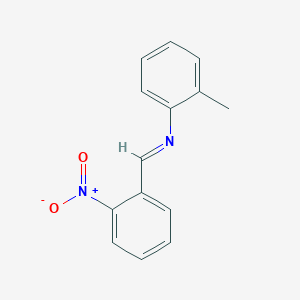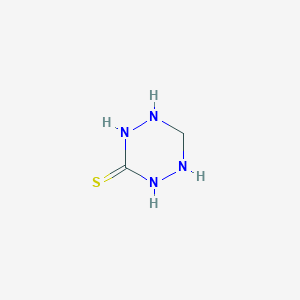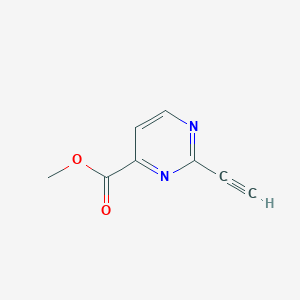
Methyl 2-ethynylpyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-ethynylpyrimidine-4-carboxylate is a heterocyclic organic compound that features a pyrimidine ring substituted with an ethynyl group at the 2-position and a carboxylate ester at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-ethynylpyrimidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Esterification: The carboxylate ester group is introduced via esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the ethynyl group, resulting in partially or fully saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group or ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated pyrimidine derivatives.
Substitution: Formation of amino or thio-substituted pyrimidine derivatives.
科学研究应用
Methyl 2-ethynylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of methyl 2-ethynylpyrimidine-4-carboxylate depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Material Science: In materials applications, the compound’s electronic properties are exploited to enhance the performance of devices like LEDs or organic solar cells.
相似化合物的比较
- Methyl 2-chloropyrimidine-4-carboxylate
- Methyl 2,6-dichloropyridine-4-carboxylate
- Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate
Comparison: Methyl 2-ethynylpyrimidine-4-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its chlorinated or saturated counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics.
属性
分子式 |
C8H6N2O2 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC 名称 |
methyl 2-ethynylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H6N2O2/c1-3-7-9-5-4-6(10-7)8(11)12-2/h1,4-5H,2H3 |
InChI 键 |
PBCPJTOXAQVNSW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=NC=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)


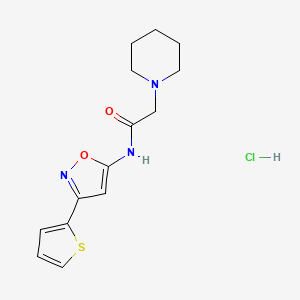
![2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol](/img/structure/B14168651.png)
![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)

